(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate
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Overview
Description
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[221]hept-1-yl ester (9CI) is a chemical compound known for its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is characterized by a rigid, three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester typically involves the reaction of a suitable bicyclic alcohol with thiocyanic acid. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a controlled temperature range to ensure the stability of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive thiocyanate group.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, (1R,4R)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester
- Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester is unique due to its specific stereochemistry and the presence of the thiocyanate group. This combination of features makes it particularly reactive and suitable for a wide range of applications in research and industry.
Properties
CAS No. |
521068-32-6 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate |
InChI |
InChI=1S/C11H15NS/c1-8-6-9-4-5-11(8,13-7-12)10(9,2)3/h9H,1,4-6H2,2-3H3/t9-,11-/m0/s1 |
InChI Key |
XFEOZMOVPGFHLQ-ONGXEEELSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=C)C2)SC#N)C |
Canonical SMILES |
CC1(C2CCC1(C(=C)C2)SC#N)C |
Origin of Product |
United States |
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